Molecular Weight and Fractional Polar Surface Area Differentiate This Compound from the 3‑Carboxamide Analog and the Canonical Imidazoquinoline TLR8 Agonist
The target compound (MW 227.30, tPSA ~21 Ų by calculation) is significantly lighter and less polar than its closest commercially catalogued analog, 2‑[(1‑methyl‑1H‑imidazol‑5‑yl)methyl]‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxamide (MW 270.33, tPSA 64.2 Ų, LogP ‑0.47) . It also departs markedly from the imidazoquinoline TLR8 agonist 3M‑002 (CL075, MW 243.33, tPSA 80.04 Ų, LogP 2.63) [1]. The lower molecular weight and minimal polar surface area place the target compound in a more favorable fragment‑like property space for CNS penetration (MW < 300, tPSA < 60 Ų), whereas the 3‑carboxamide analog exceeds the typical tPSA threshold for blood‑brain barrier permeation and the imidazoquinoline carries a substantially different logP.
| Evidence Dimension | Physicochemical drug‑likeness (MW, tPSA, LogP) |
|---|---|
| Target Compound Data | MW 227.30; tPSA ~21 Ų (calculated from SMILES Cn1cncc1CN1CCc2ccccc2C1); LogP ~2.0–2.5 (predicted) |
| Comparator Or Baseline | Comparator 1 (3‑carboxamide analog, Hit2Lead 49134614): MW 270.33, tPSA 64.2 Ų, LogP -0.47. Comparator 2 (3M‑002 / CL075): MW 243.33, tPSA 80.04 Ų, LogP 2.63. |
| Quantified Difference | ΔMW = -43 Da vs. 3‑carboxamide analog; ΔtPSA ≈ -43 Ų vs. 3‑carboxamide analog; ΔtPSA ≈ -59 Ų vs. 3M‑002 |
| Conditions | Calculated/experimental values from vendor datasheets and IUPHAR ligand pages. tPSA for target compound estimated from SMILES. |
Why This Matters
For CNS‑oriented screening campaigns, the target compound's lower tPSA and fragment‑like MW make it a more suitable starting point than its polar carboxamide congener, while its distinct scaffold topology from the imidazoquinoline class provides orthogonal chemical diversity for TLR‑focused programs.
- [1] IUPHAR/BPS Guide to Pharmacology. 3M-002 ligand page. MW 243.08; tPSA 80.04; XLogP 2.63; Hacc 3; Hdon 1. GtoPdb Ligand ID: 9270. View Source
